
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide” is a compound that contains a piperidine nucleus . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are synthesized through various chemical reactions including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Structural and Synthetic Studies
Research on cinnamamide derivatives, including molecules structurally related to N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide, focuses on their synthesis, structural characterization, and potential applications in various therapeutic areas. For instance, studies on the crystal structure of cinnamoyl piperidide derivatives provide insights into their molecular configurations, aiding in the understanding of their pharmacological properties (Lin & Shen, 1982). Furthermore, novel cinnamide derivatives have been synthesized and analyzed for their crystal structures and potential anti-ischemic activities, showcasing their therapeutic potential in neuroprotection and the treatment of cerebral infarction (Zhong et al., 2018).
Antitubercular Activity
A significant application of cinnamamide derivatives is observed in the field of infectious diseases, particularly in the development of antitubercular agents. A study on N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives reported the design, synthesis, and evaluation of these compounds for their antitubercular activity against Mycobacterium tuberculosis, demonstrating the potential of cinnamamide scaffolds in tuberculosis treatment (Patel & Telvekar, 2014).
Neuroprotective and Anticonvulsant Effects
Cinnamamide derivatives have been explored for their central nervous system activities, including neuroprotective and anticonvulsant effects. Research has highlighted their potential in treating central and peripheral nervous system disorders, with activities such as anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties (Gunia-Krzyżak et al., 2015).
Antifungal and Insecticidal Properties
The agricultural sector also benefits from the applications of cinnamamide derivatives. Their fungicidal and insecticidal activities have been evaluated, showing that these compounds can serve as lead compounds for the development of new plant protection agents (Xiao et al., 2011).
Direcciones Futuras
Piperidines and their derivatives continue to be an area of interest in drug discovery due to their wide range of therapeutic applications . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mecanismo De Acción
Target of Action
The primary targets of the compound N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide are currently unknown. This compound is a derivative of piperidine , a class of compounds that are present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been shown to exhibit a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various targets in the body, leading to a range of biological effects . The specific interactions of this compound with its targets would depend on the specific molecular structure of the compound and the nature of its targets.
Biochemical Pathways
Piperidine derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Piperidine derivatives have been shown to have a wide range of effects at the molecular and cellular level, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-7,10,13,16,18H,8-9,11-12,14-15H2,(H,21,23)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSNRBWTYPTUAH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


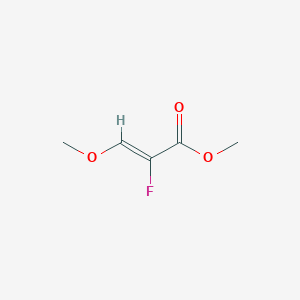

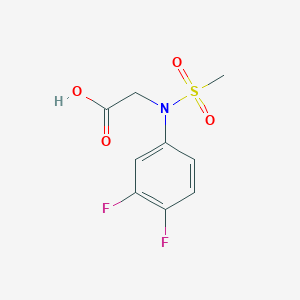
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2904328.png)
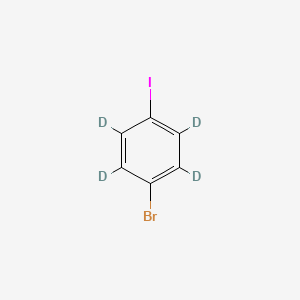
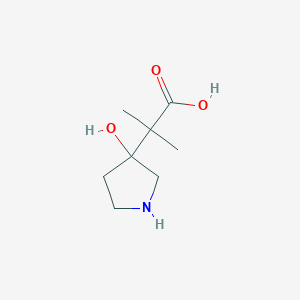
![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2904336.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2904339.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2904341.png)
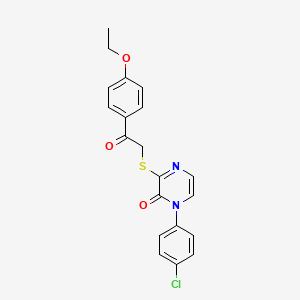
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2904345.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2904346.png)